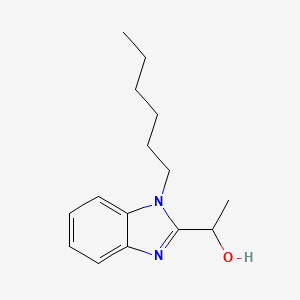

1-(1-hexyl-1H-benzimidazol-2-yl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzimidazole is a type of organic compound that’s made up of a fusion of benzene and imidazole . It’s a heterocyclic aromatic organic compound that’s colorless and solid. This structure is found in various natural products, such as purines, histidine, and histamine .

Synthesis Analysis

While specific synthesis methods for “1-(1-hexyl-1H-benzimidazol-2-yl)ethanol” are not available, benzimidazole derivatives are often synthesized from o-phenylenediamine and carboxylic acids in the presence of a condensing agent .Molecular Structure Analysis

The benzimidazole core structure consists of a fusion of a benzene ring and an imidazole ring . The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms. The presence of nitrogen in the ring makes benzimidazole a heterocyclic compound .Wissenschaftliche Forschungsanwendungen

Green Chemistry Applications

Ionic Liquids for Petrochemical Extraction : 1-Hexyl-3-methylimidazolium hexafluorophosphate (HMImPF6) has been explored for its suitability as a solvent in petrochemical extraction processes, particularly for the removal of heptane from its azeotropic mixture with ethanol. This study emphasizes the potential of ionic liquids in facilitating more efficient and environmentally friendly extraction processes (Pereiro et al., 2006).

Alcohol Extraction from Water : The effectiveness of 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide in separating ethanol from water showcases the potential of using ionic liquids for biofuel production, offering an alternative to conventional distillation methods that are energy-intensive (Chapeaux et al., 2008).

Pharmaceutical and Biological Research

- Benzimidazole Derivatives as Pharmaceutical Agents : Research into benzimidazole derivatives, including 1-(1H-benzimidazol-2-yl)ethanol, reveals their potential in developing new pharmaceutical agents due to their diverse biological activities. This includes their use in synthesizing metal complexes for potential antioxidant and enzyme inhibitory activities (Taj et al., 2020).

Materials Science

- Synthesis of Benzimidazole Derivatives : The synthesis of benzimidazole derivatives through green chemistry approaches, such as solvent-free conditions or using environmentally benign solvents, highlights the focus on more sustainable chemical synthesis methods. These derivatives have applications ranging from materials science to drug development (Aghapoor et al., 2018).

Wirkmechanismus

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Benzimidazole derivatives are known to interact with their targets in various ways depending on the biological activity they exhibit .

Biochemical Pathways

Benzimidazole derivatives are known to affect various biochemical pathways depending on their biological activity .

Result of Action

Benzimidazole derivatives are known to exhibit a wide range of biological activities, which would result in various molecular and cellular effects .

Action Environment

Such factors can significantly impact the effectiveness of benzimidazole derivatives .

Eigenschaften

IUPAC Name |

1-(1-hexylbenzimidazol-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-3-4-5-8-11-17-14-10-7-6-9-13(14)16-15(17)12(2)18/h6-7,9-10,12,18H,3-5,8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUMEZKUSAWDJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=CC=CC=C2N=C1C(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide](/img/structure/B2941533.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-acetamidobenzoate](/img/structure/B2941537.png)

![2,4-dichloroisoindolo[2,1-c][1,3]benzoxazin-8(12bH)-one](/img/structure/B2941540.png)

![2-Methyl-2-[3-(phenylmethoxycarbonylamino)pyrazol-1-yl]propanoic acid](/img/structure/B2941541.png)

![4-(2-((6-Cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2941542.png)

![8-(3-hydroxypropyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2941546.png)